molecular formula C8H13NS B14739385 1-Thia-4-azaspiro[4.5]dec-3-ene CAS No. 4704-64-7

1-Thia-4-azaspiro[4.5]dec-3-ene

Katalognummer: B14739385
CAS-Nummer: 4704-64-7
Molekulargewicht: 155.26 g/mol
InChI-Schlüssel: DVEAJTOXMOROQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Thia-4-azaspiro[4.5]dec-3-ene is a spirocyclic compound characterized by a unique structure that incorporates both sulfur and nitrogen atoms within its ring system. This compound has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.5]dec-3-ene can be synthesized through various methods. One common approach involves a one-pot three-component reaction. This method typically includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction proceeds under mild conditions to yield the desired spirocyclic compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. Techniques like continuous flow synthesis and the use of catalytic systems could be explored for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Thia-4-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the spirocyclic ring .

Wissenschaftliche Forschungsanwendungen

1-Thia-4-azaspiro[4

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: It has shown promise as a bioactive molecule with potential anticancer properties.

    Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the search for novel anticancer agents.

Wirkmechanismus

The mechanism by which 1-Thia-4-azaspiro[4.5]dec-3-ene exerts its effects is primarily through the induction of apoptosis in cancer cells. The compound interacts with molecular targets and pathways involved in cell cycle regulation and apoptosis. It has been found to inhibit key enzymes and proteins that are essential for cancer cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

1-Thia-4-azaspiro[4.5]dec-3-ene can be compared with other spirocyclic compounds that contain sulfur and nitrogen atoms. Some similar compounds include:

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

4704-64-7

Molekularformel

C8H13NS

Molekulargewicht

155.26 g/mol

IUPAC-Name

1-thia-4-azaspiro[4.5]dec-3-ene

InChI

InChI=1S/C8H13NS/c1-2-4-8(5-3-1)9-6-7-10-8/h6H,1-5,7H2

InChI-Schlüssel

DVEAJTOXMOROQI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)N=CCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.